molecular formula C8H6Cl2O3 B3056955 2,4-Dichloromandelic acid CAS No. 7554-78-1

2,4-Dichloromandelic acid

Cat. No.: B3056955
CAS No.: 7554-78-1
M. Wt: 221.03 g/mol
InChI Key: YBOCBYSVZOREGT-UHFFFAOYSA-N
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Description

2,4-Dichloromandelic acid is an organic compound with the molecular formula C8H6Cl2O3. It is a derivative of mandelic acid, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring.

Mechanism of Action

Target of Action

2,4-Dichloromandelic acid is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a synthetic plant hormone auxin . The primary targets of 2,4-D are broad-leaved weeds, where it mimics the natural auxin at the molecular level .

Mode of Action

The mode of action of this compound is similar to that of 2,4-D. It activates the auxin receptor system, resulting in changes in the actin cytoskeleton and an increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene . This leads to an increase in the levels of reactive oxygen species (ROS), causing abnormal growth, senescence, and eventually plant death .

Biochemical Pathways

The first step of the 2,4-D degradation pathway is catalyzed by α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene . This process involves the conversion of 2,4-D into 2,4-dichlorophenol (2,4-DCP), which is then further degraded by various microorganisms . The role of white-rot fungi in this process has been highlighted, as they are capable of degrading 2,4-D .

Pharmacokinetics

It can be inferred from the properties of 2,4-d that it is highly soluble in water and volatile . This suggests that this compound may have similar properties, which would affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the death of broad-leaved weeds . This is due to the disruption of normal plant growth processes caused by the compound’s interaction with the auxin receptor system .

Action Environment

The action of this compound, like that of 2,4-D, can be influenced by various environmental factors. For instance, the compound’s volatility and water solubility mean that it can be transported away from its target site by rainwater or through volatilization . Additionally, the compound’s action can be affected by the presence of various microorganisms in the environment that can degrade it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloromandelic acid typically involves the chlorination of acetophenone followed by hydrolysis. The process begins with the chlorination of acetophenone in the presence of chlorine gas and glacial acetic acid. The reaction is carried out at a controlled temperature to prevent excessive chlorination. The resulting dichloroacetophenone is then hydrolyzed using sodium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloromandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloromandelic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloromandelic acid is unique due to the presence of two chlorine atoms, which significantly alters its chemical properties and reactivity compared to its mono-chlorinated counterparts. This dual substitution enhances its potential for various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOCBYSVZOREGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905057
Record name 2,4-Dichloromandelic acid
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Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7554-78-1
Record name 2,4-Dichloromandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dichloromandelic acid
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Record name NSC409412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409412
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Record name 2,4-Dichloromandelic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
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Record name 2,4-DICHLOROMANDELIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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